Tetracontane

Description

Properties

IUPAC Name |

tetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPLEGDPSCCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

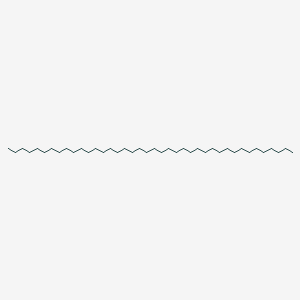

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063341 | |

| Record name | Tetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS] | |

| Record name | Tetracontane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4181-95-7 | |

| Record name | Tetracontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4181-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79S9IXB9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Tetracontane

Introduction

n-Tetracontane (C40H82) is a long-chain saturated hydrocarbon, or alkane, comprised of a 40-carbon backbone.[1] At room temperature, it exists as a white, waxy solid.[1] Its significant chain length imparts distinct physical properties, such as a high melting point, low volatility, and pronounced hydrophobicity, making it a subject of interest in various scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of n-tetracontane, detailed experimental protocols for their determination, and visual workflows for key analytical procedures. This document is intended for researchers, scientists, and drug development professionals who require precise data for applications in materials science, analytical chemistry, and formulation development.

Core Physicochemical Properties

The properties of n-tetracontane are dictated by its long, nonpolar hydrocarbon chain. These characteristics are summarized in the tables below.

Table 1: General and Molecular Properties of n-Tetracontane

| Property | Value | Source(s) |

| Chemical Name | n-Tetracontane | [1][3] |

| Synonyms | Tetracontane, Alkane C40 | [1][3] |

| CAS Number | 4181-95-7 | [1][3] |

| Molecular Formula | C40H82 | [3][4] |

| Molecular Weight | 563.08 g/mol | [3][5] |

| Appearance | White powder, flakes, or flaky solid | [3][6][7] |

Table 2: Key Physical Properties of n-Tetracontane

| Property | Value | Source(s) |

| Melting Point | 80-84 °C | [3][4][6][8] |

| Boiling Point | 150 °C at 0.001 mmHg | [3][6] |

| Density | 0.779 g/cm³ | [4][6] |

| Flash Point | 150 °C at 0.001 mmHg | [3][9] |

| Refractive Index | 1.4719 (estimate) | [3][9] |

Table 3: Solubility Profile of n-Tetracontane

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][3][4][8] |

| Chloroform | Soluble | [3][4][8] |

| Methanol | Slightly soluble | [3][4][8] |

| Benzene | Soluble | [1][2] |

| Hexane | Soluble | [1][2] |

| Toluene | Soluble | [10] |

| Non-polar organic solvents | Generally Soluble | [1] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical and chemical properties of long-chain alkanes like n-tetracontane.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.[11]

Detailed Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of n-tetracontane into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).[11] An inert nitrogen atmosphere is typically used to prevent oxidation.

-

Hold the sample at the upper temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[12]

Determination of Density by Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise determination of the density of a solid by measuring the volume of a displaced, non-reactive liquid of known density.[13]

Detailed Protocol:

-

Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is weighed on an analytical balance (m₀).

-

Mass of Sample: A sample of solid n-tetracontane is added to the pycnometer, and the total mass is recorded (m₁). The mass of the solid (mₛ) is calculated as m₁ - m₀.

-

Mass with Working Liquid: A working liquid of known density (ρₗ), in which the solid is completely insoluble, is added to the pycnometer containing the solid. The pycnometer is filled completely, ensuring no air bubbles are present, and the stopper is inserted. The exterior is wiped dry, and the total mass is recorded (m₂).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the working liquid. The total mass is recorded (m₃).

-

Calculation:

-

The mass of the liquid in the pycnometer when the solid is present is m₂ - m₁.

-

The mass of the liquid that fills the pycnometer is m₃ - m₀.

-

The mass of the liquid displaced by the solid is (m₃ - m₀) - (m₂ - m₁).

-

The volume of the solid (Vₛ) is the mass of the displaced liquid divided by the liquid's density: Vₛ = [(m₃ - m₀) - (m₂ - m₁)] / ρₗ.

-

The density of the solid (ρₛ) is then calculated: ρₛ = mₛ / Vₛ.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. For a high-boiling point compound like n-tetracontane, specific GC conditions are required.[14]

Detailed Protocol:

-

Sample Preparation:

-

Solid Samples (e.g., waxes): Perform a solvent extraction using a non-polar solvent like hexane or dichloromethane. The extract may be concentrated under a gentle stream of nitrogen and then diluted to a suitable concentration (e.g., 1-10 µg/mL).[14]

-

Liquid Samples (e.g., oils): Directly dilute the sample in a high-purity solvent like hexane.[14]

-

-

GC-MS Instrument Parameters (Representative):

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL of the prepared sample is injected in splitless mode.

-

Inlet Temperature: A high temperature is required to ensure vaporization, e.g., 300-340 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-20 °C/min) to a final temperature of around 340-350 °C and hold for 10-15 minutes to ensure the elution of n-tetracontane.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

-

Data Analysis: The retention time of the peak is used for identification against a known standard. The mass spectrum, characterized by a series of hydrocarbon fragment clusters separated by 14 Da (CH₂), confirms the identity. The molecular ion peak (m/z 563.1) may be weak or absent.[14]

Applications in Research and Drug Development

The unique properties of n-tetracontane make it relevant in several advanced applications:

-

Drug Delivery: As a long-chain alkane with a melting point well above body temperature, n-tetracontane is a candidate for use as a lipid excipient in controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a component of non-erodible matrices for implants.[15] Its highly hydrophobic nature is suitable for encapsulating lipophilic drugs.[15]

-

Material Science: n-Tetracontane is used as a model compound for studying the crystallization behavior of linear polyethylene.[3] It is also utilized in creating passivation layers in organic field-effect transistors to enhance charge carrier mobility.[4][16]

-

Analytical Standard: In environmental and petrochemical analysis, n-tetracontane serves as a high-boiling point marker compound in gas chromatography for the determination of mineral oil and total petroleum hydrocarbons.[17]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 4181-95-7: this compound | CymitQuimica [cymitquimica.com]

- 3. N-TETRACONTANE | 4181-95-7 [chemicalbook.com]

- 4. n-Tetracontane, 97% min | Fisher Scientific [fishersci.ca]

- 5. larodan.com [larodan.com]

- 6. store.p212121.com [store.p212121.com]

- 7. This compound | C40H82 | CID 20149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4181-95-7 CAS MSDS (N-TETRACONTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. mpbio.com [mpbio.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. n-Tetracontane, 97% min 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Guide to the Solubility of Tetracontane in Organic Solvents

This technical guide provides an in-depth analysis of the solubility of tetracontane (C₄₀H₈₂), a long-chain n-alkane, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles governing its solubility, presents available quantitative data, and details the experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a linear saturated hydrocarbon with the chemical formula C₄₀H₈₂. As a nonpolar molecule, its solubility is primarily dictated by the "like dissolves like" principle. Consequently, this compound is readily soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1] The dissolution process requires overcoming the significant van der Waals forces between the long hydrocarbon chains in the solid state, which is most effectively achieved by solvents capable of establishing similar intermolecular interactions.[2]

Several factors influence the solubility of this compound:

-

Solvent Polarity: Nonpolar solvents are the most effective at dissolving this compound.[1]

-

Temperature: The solubility of solid alkanes like this compound in organic solvents generally increases with temperature.[3]

-

Chain Length: For a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases.[2]

-

Solvent Structure: The molecular shape and size of the solvent can also impact solubility. Globular or spherical solvent molecules may be more effective at disrupting the ordered structure of solid long-chain alkanes.[4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Notes |

| Chloroform | Soluble (200 mg / 4 mL) | Not Specified | [3][5][6][7] |

| Toluene | Soluble (0.35 - units not specified) | 31.3 | Soluble in hot toluene.[4][7] |

| Benzene | Soluble | Not Specified | [1][8] |

| Hexane | Soluble | Not Specified | [1][8] |

| Methanol | Slightly Soluble | Not Specified | [3][5][6][7] |

| Water | Insoluble | Not Specified | [1][3][5][6][7] |

Note: The solubility in toluene is cited as 0.35, but the units (e.g., g/100mL, mole fraction) were not specified in the source material.[4]

Due to the scarcity of comprehensive data for this compound, the following table provides illustrative solubility data for n-hexatriacontane (C₃₆H₇₄), a structurally similar long-chain alkane. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 2: Illustrative Solubility of n-Hexatriacontane (C₃₆H₇₄) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| n-Hexane | 20 | ~0.02 |

| 40 | ~0.2 | |

| 60 | ~2.5 | |

| Cyclohexane | 20 | ~0.03 |

| 40 | ~0.4 | |

| 60 | ~4.0 | |

| Toluene | 20 | ~0.05 |

| 40 | ~0.8 | |

| 60 | ~8.0 | |

| Carbon Tetrachloride | 20 | ~0.04 |

| 40 | ~0.6 | |

| 60 | ~6.0 |

Disclaimer: The data in Table 2 is for n-hexatriacontane and is intended for illustrative purposes only. Actual solubility values for this compound should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of long-chain alkanes like this compound requires precise and well-controlled experimental methods. Two commonly employed techniques are the Isothermal Equilibrium (Shake-Flask) Method and the Cloud Point Method.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature bath or shaker. Agitate the vials for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged or filtered at the equilibration temperature.

-

Analysis: Carefully extract a known mass or volume of the clear, saturated supernatant.

-

Quantification: Evaporate the solvent from the extracted sample and accurately weigh the remaining solid this compound. The solubility can then be expressed in various units, such as g/100g of solvent or molality.

Cloud Point Method

The cloud point method is a polythermal technique used to determine the temperature at which a solid phase first appears upon cooling a solution of known concentration. By repeating this process for several concentrations, a solubility curve can be constructed.

Methodology:

-

Preparation of Solutions: Prepare a series of solutions with known concentrations of this compound in the desired solvent. This is typically done by accurately weighing both the solute and the solvent.

-

Heating: Heat each solution until all the solid this compound has completely dissolved, resulting in a clear solution.

-

Controlled Cooling: Slowly cool the clear solution at a constant rate while continuously monitoring it.

-

Cloud Point Detection: The temperature at which the solution first becomes turbid or cloudy is the cloud point. This indicates the onset of crystallization. The detection can be done visually or with an automated instrument that measures light transmittance.

-

Data Compilation: Record the cloud point temperature for each concentration.

-

Solubility Curve: Plot the concentration versus the cloud point temperature to generate the solubility curve.

Applications in Research and Drug Development

The solubility of this compound and other long-chain alkanes is a critical parameter in various applications:

-

Lubricants and Waxes: this compound is used in the formulation of high-performance lubricants and waxes, where its solubility in base oils is a key factor.[8]

-

Drug Formulation: In drug development, understanding the solubility of hydrophobic compounds is essential for designing effective delivery systems. This compound can be used as a model compound for studying the behavior of lipid-based drug carriers.

-

Materials Science: The controlled precipitation of long-chain alkanes from solution is utilized in the formation of self-assembled monolayers and other ordered molecular structures.

Conclusion

While specific quantitative solubility data for this compound remains relatively scarce, a strong understanding of the principles of alkane solubility, combined with robust experimental methodologies, allows researchers and scientists to effectively work with this compound. The Isothermal Equilibrium and Cloud Point methods provide reliable means for determining its solubility in a wide range of organic solvents. Further research to populate a comprehensive public database of long-chain alkane solubilities would be of significant benefit to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 4181-95-7: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. mpbio.com [mpbio.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound (CAS 4181-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Unveiling the Crystalline Architecture of Tetracontane: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of tetracontane (C₄₀H₈₂), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies for its characterization, offering a critical resource for fields ranging from materials science to pharmaceutical development.

n-Tetracontane, a linear saturated hydrocarbon with 40 carbon atoms, serves as a model system for understanding the solid-state properties of long-chain hydrocarbons and polymers like polyethylene. In its solid state, this compound molecules adopt a nearly planar all-trans zigzag conformation, packing into a three-dimensional crystalline lattice primarily governed by van der Waals forces.

Crystallographic Data of n-Tetracontane

At ambient temperature, n-tetracontane typically crystallizes in an orthorhombic system. This structure is characteristic of many long-chain even-numbered n-alkanes. The unit cell parameters and other key crystallographic data, determined through high-resolution X-ray diffraction techniques, are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ (predicted for long-chain even n-alkanes) |

| Unit Cell Dimensions | |

| a | ~7.42 Å |

| b | ~4.96 Å |

| c | ~106.8 Å |

| Molecules per Unit Cell (Z) | 4 |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C Bond Angle | ~112° |

Note: The exact unit cell parameters can vary slightly depending on the crystallization conditions and temperature.

Polymorphism in n-Tetracontane

Like many long-chain alkanes, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can have distinct physical properties, including melting point, solubility, and stability. The primary polymorph at room temperature is orthorhombic. However, other phases, such as monoclinic or triclinic structures, can be observed under different temperature and pressure conditions. The study of these phase transitions is crucial for controlling the material properties of long-chain hydrocarbons.

Experimental Protocols

The determination of the crystal structure of this compound and the investigation of its polymorphic forms rely on several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction offers the most detailed information about the crystal structure, including precise bond lengths and angles.

Methodology:

-

Crystal Growth: High-purity (>98%) n-tetracontane is dissolved in a suitable solvent, such as n-hexane or toluene, at a slightly elevated temperature. Slow evaporation of the solvent at a constant temperature or slow cooling of a saturated solution is employed to grow single crystals of suitable size (typically 0.1-0.3 mm).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for phase identification and the determination of unit cell dimensions of a crystalline material.

Methodology:

-

Sample Preparation: A sample of n-tetracontane is finely ground to a homogeneous powder to ensure random orientation of the crystallites.[2][3] The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) irradiates the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks. The peak positions are used to calculate the d-spacings according to Bragg's Law, which are then used to determine the unit cell parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

This technical guide provides a foundational understanding of the crystal structure of this compound, which is essential for researchers and professionals working with long-chain hydrocarbons and related materials. The detailed methodologies and data presented herein are intended to support further research and development in this critical area of materials science.

References

The Natural Occurrence of Tetracontane in Plant Waxes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic compounds that form a protective layer on the epidermis of terrestrial plants. This layer plays a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and defending against pathogens and herbivores. Among the myriad of compounds found in these waxes are very-long-chain alkanes (VLCAs), which are saturated hydrocarbons with chain lengths typically ranging from 20 to 40 carbon atoms and beyond. Tetracontane (C40H82) is a very-long-chain alkane that has been identified in the cuticular waxes of several plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant waxes, including its biosynthesis, detailed experimental protocols for its analysis, and a summary of available quantitative data.

Biosynthesis of Very-Long-Chain Alkanes in Plants

The biosynthesis of VLCAs in plants is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of epidermal cells. The pathway begins with the elongation of C16-C18 fatty acyl-CoA primers by a fatty acid elongase (FAE) complex. This complex catalyzes a cycle of four reactions, adding two carbon units from malonyl-CoA in each cycle to produce very-long-chain fatty acids (VLCFAs) with chain lengths up to and beyond 30 carbons.

These VLCFAs are then shunted into one of two main pathways for wax biosynthesis: the alcohol-forming pathway or the alkane-forming pathway. The alkane-forming pathway involves the reduction of the VLCFA-CoA to a very-long-chain aldehyde, followed by the decarbonylation of the aldehyde to form an alkane with one less carbon atom. This final step is catalyzed by a complex of enzymes, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being core components in Arabidopsis thaliana. This process results in the characteristic predominance of odd-numbered carbon chain alkanes in plant waxes.

Quantitative Data on this compound and Other Very-Long-Chain Alkanes in Plant Waxes

Quantitative data specifically for this compound in plant waxes is limited in the scientific literature. However, analyses of cuticular waxes from various plant species have identified a range of very-long-chain alkanes. The following table summarizes the available data for this compound and provides context with the distribution of other VLCAs in selected plant species. It is important to note that the relative abundance of these compounds can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.

| Plant Species | Family | Plant Part | This compound (C40) | Other Predominant VLCAs | Reference(s) |

| Triticum aestivum (Wheat) | Poaceae | Leaves and Stems | Identified | C20 to C42 alkanes detected. | [1][2] |

| Hibiscus sp. | Malvaceae | Not specified | Reported as present | Data not available | |

| Convolvulus prostratus | Convolvulaceae | Not specified | Reported as present | Data not available |

Experimental Protocols for the Analysis of this compound in Plant Waxes

The analysis of this compound and other VLCAs in plant waxes typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Waxes

Objective: To isolate the cuticular waxes from the plant material.

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform or hexane (analytical grade)

-

Glass beakers or vials with PTFE-lined caps

-

Forceps

-

Analytical balance

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Weigh a representative sample of fresh plant material (e.g., 5-10 g of leaves).

-

Briefly immerse the plant material in a sufficient volume of chloroform or hexane to ensure complete submersion. The immersion time should be short (e.g., 30-60 seconds) to minimize the extraction of intracellular lipids.

-

Gently agitate the sample during immersion.

-

Carefully remove the plant material using forceps.

-

The resulting solvent extract contains the dissolved cuticular waxes.

-

To concentrate the wax extract, evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetracosane or a deuterated alkane) should be added to the extract before solvent evaporation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual alkane components in the wax extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters (suggested starting point, optimization may be required):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 320°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10-15°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5-10°C/min.

-

Hold at 320°C for 10-20 minutes.

-

-

MS Transfer Line Temperature: 320°C.

-

MS Ion Source Temperature: 230°C.

-

Mass Range: m/z 50-700.

Procedure:

-

Reconstitute the dried wax extract in a small, known volume of hexane or chloroform (e.g., 100-200 µL).

-

Inject a 1 µL aliquot of the sample into the GC-MS system.

-

Acquire the data.

Data Analysis:

-

Identification: Individual n-alkanes are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their characteristic fragmentation patterns (e.g., the prominent m/z 57, 71, 85 ions).

-

Quantification: The amount of each alkane is determined by integrating the peak area of its total ion chromatogram (TIC) or a characteristic ion and comparing it to the peak area of the internal standard.

Conclusion

This compound is a naturally occurring very-long-chain alkane found in the cuticular waxes of some plants. Its biosynthesis follows the general pathway for VLCA production, originating from the elongation of shorter-chain fatty acids. While its presence has been reported in species such as Triticum aestivum, Hibiscus sp., and Convolvulus prostratus, specific quantitative data for this compound remains limited in the current scientific literature. The analytical methods described in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound and other very-long-chain alkanes in plant waxes. Further research is needed to fully elucidate the distribution and biological functions of this and other very-long-chain alkanes in the plant kingdom.

References

An In-depth Technical Guide to the Thermal Decomposition of Tetracontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetracontane (n-C40H82), a long-chain aliphatic hydrocarbon. Understanding the thermal stability of such molecules is critical in various applications, including in the formulation of pharmaceuticals where excipients may be subjected to thermal stress during manufacturing processes. This document outlines the thermal decomposition profile of this compound, details the experimental methodologies used for its characterization, and presents a simplified model of its decomposition pathway.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound is not characterized by a single, sharp decomposition temperature but is rather a function of both temperature and exposure time. The following table summarizes the thermal degradation of n-tetracontane at various isothermal temperatures, highlighting the percentage of molar decomposition over a five-minute exposure period in a helium atmosphere.

| Isothermal Temperature (°C) | Residence Time to Initiate Degradation (seconds) | Molar Thermal Degradation after 5 minutes (%) |

| 420 | 7 | 6 |

| 430 | 3.8 | 11 |

| 440 | 2 | 20 |

| 450 | 1.2 | 33.5 |

| Data sourced from a study on the thermal cracking of n-tetracontane.[1] |

As the data indicates, the degradation of this compound is initiated in a matter of seconds at temperatures above 420°C, with a significant percentage of the material decomposing within five minutes at 450°C.[1] It is important to note that many standard safety data sheets (SDS) for this compound often state that the decomposition temperature has not been determined.[2][3][4]

Experimental Protocols

The determination of thermal stability and decomposition characteristics of compounds like this compound is primarily conducted using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Principle: TGA is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes.[5] This method provides information about physical phenomena such as phase transitions and chemical phenomena including thermal decomposition and solid-gas reactions.[5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan, typically made of an inert material like platinum or alumina.

-

Instrumentation: The sample pan is placed in a microbalance located within a furnace. A thermocouple is positioned close to the sample to ensure accurate temperature measurement.

-

Atmosphere: An inert gas, such as nitrogen or helium, is passed over the sample at a controlled rate. This is to prevent oxidative degradation and to ensure that the observed mass loss is solely due to thermal decomposition.

-

Temperature Program: The furnace is heated according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10°C/min) up to a final temperature, which for long-chain alkanes would be in the range of 600°C or higher.

-

Data Acquisition: The mass of the sample and the corresponding temperature are continuously recorded. The resulting data is plotted as a thermogram, which shows the percentage of initial mass as a function of temperature. The derivative of the mass loss curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Decomposition Pathway

The thermal decomposition of long-chain alkanes like this compound proceeds through a free-radical chain reaction mechanism known as pyrolysis or thermal cracking. This process involves the breaking of carbon-carbon bonds, leading to the formation of a complex mixture of smaller hydrocarbons.

Caption: Simplified reaction pathway for the thermal decomposition of this compound.

The initial step in the pyrolysis of this compound is the homolytic cleavage of a carbon-carbon bond, generating two smaller alkyl free radicals. These highly reactive radicals then undergo a series of propagation reactions, most notably β-scission, which results in the formation of an alkene (a hydrocarbon with a carbon-carbon double bond) and a new, smaller alkyl radical. This smaller radical can then continue the chain reaction. The process terminates when two radicals combine or disproportionate, forming stable, smaller hydrocarbon molecules. The final products of this compound pyrolysis are therefore a complex mixture of smaller alkanes and alkenes.

References

An In-depth Technical Guide to Tetracontane for Researchers and Scientists

Abstract

This technical guide provides a comprehensive overview of tetracontane (n-C40H82), a long-chain alkane with growing interest in various scientific fields. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and potential applications. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, this guide outlines representative experimental protocols for the characterization of this compound and includes a mandatory visualization of an experimental workflow.

Core Properties of this compound

This compound is a saturated hydrocarbon belonging to the alkane series, with the chemical formula C40H82.[1] At room temperature, it is a white, waxy solid.[2] Its long, linear carbon chain imparts significant hydrophobic characteristics.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in material science, analytical chemistry, and formulation development.

| Property | Value | Reference(s) |

| CAS Number | 4181-95-7 | [1] |

| Molecular Formula | C40H82 | [1][3] |

| Molecular Weight | 563.1 g/mol | [1] |

| Appearance | White flakes or powder/flaky solid | [1][3] |

| Melting Point | 80-84 °C | [3] |

| Boiling Point | 150 °C at 0.001 mmHg | [3] |

| Density | 0.7785 g/cm³ | [3] |

| Water Solubility | Insoluble | [2][3] |

| Solubility in Organics | Soluble in chloroform, non-polar organic solvents; Slightly soluble in methanol | [2][3] |

| Vapor Pressure | 0.86 mmHg at 25 °C | [3] |

| Refractive Index | 1.4719 (estimate) | [3] |

| Enthalpy of Fusion | 143.94 kJ/mol | [4] |

| Enthalpy of Vaporization | 203.50 ± 0.20 kJ/mol | [4] |

| LogP (Octanol/Water) | -16.57 (Log10 of Water solubility in mol/l) | [4] |

Experimental Protocols

This section details standard methodologies for the characterization of long-chain alkanes like this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds such as this compound.

Objective: To identify and quantify this compound in a sample matrix.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5-ms capillary column (or equivalent)

-

Helium (carrier gas)

-

Sample containing this compound dissolved in a suitable solvent (e.g., hexane or chloroform)

-

Alkane standards for retention time comparison

Methodology:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent. If extracting from a solid matrix, use a method like Soxhlet extraction followed by solvent evaporation and redissolution.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 300 °C) to ensure rapid vaporization.[5]

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is programmed to increase over time (e.g., from 50 °C to 320 °C at a rate of 10 °C/min) to separate the components based on their boiling points and interactions with the column's stationary phase.[5]

-

Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized (typically by electron impact), causing them to fragment in a characteristic pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.[6]

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard. Quantification can be achieved by creating a calibration curve from standards of known concentrations.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion.

Objective: To determine the melting point and enthalpy of fusion of a this compound sample.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum crucibles and lids

-

Crucible sealing press

-

This compound sample (powdered)

Methodology:

-

Sample Preparation: Accurately weigh a small amount (e.g., 3-9 mg) of the powdered this compound sample into an aluminum crucible.[7]

-

Crucible Sealing: Place a lid on the crucible and seal it using a crucible sealing press. This ensures good thermal contact and contains the sample.[8] An empty, sealed crucible is used as a reference.

-

DSC Analysis: Place the sample and reference crucibles into the DSC cell. Heat the samples at a controlled rate (e.g., 5 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature well above the melting point of this compound (e.g., 100 °C).[7]

-

Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow curve indicates a thermal transition. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.[9]

Applications in Research and Drug Development

This compound's long, hydrophobic chain makes it a subject of interest in several research areas.

Lipid Membrane Studies

Long-chain alkanes like this compound can be incorporated into model lipid bilayers to study the influence of the hydrophobic core's properties on the overall structure and function of the membrane.[10] By intercalating within the hydrophobic core, this compound can increase the thickness and order of the membrane, which is useful for investigating how these properties affect transmembrane proteins and the partitioning of small molecules.[10]

Potential in Drug Delivery

The hydrophobic nature of this compound makes it a candidate for use in drug delivery systems.[11][12][13] It has the potential to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability. Research in this area is ongoing, exploring the use of long-chain alkanes in the formulation of nanoparticles and other drug carriers.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from a natural source, such as plant material.

Caption: Workflow for this compound Analysis.

References

- 1. This compound | C40H82 | CID 20149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [chembk.com]

- 4. This compound (CAS 4181-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. google.com [google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Engineering of polymeric nanoparticles for medical applications - ecancer [ecancer.org]

- 13. How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Tetracontane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tetracontane (C₄₀H₈₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information and experimental methodologies for the characterization of long-chain alkanes.

Overview of this compound

This compound is a long-chain saturated hydrocarbon with the chemical formula C₄₀H₈₂.[1][2][3] As a high-molecular-weight alkane, it is a waxy, white solid at room temperature.[4] Understanding its spectroscopic properties is crucial for its identification and characterization in various matrices, from petroleum products to biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For a simple, unbranched alkane like this compound, the NMR spectra are relatively straightforward, characterized by signals from the terminal methyl (CH₃) groups and the internal methylene (CH₂) groups.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is dominated by two main signals. The protons of the 38 internal methylene groups are chemically equivalent and overlap to form a large, broad signal. The protons of the two terminal methyl groups are also equivalent and appear as a distinct triplet.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.25 | Multiplet / Broad Singlet | Internal Methylene Protons (-CH₂-)₃₈ |

| ~0.88 | Triplet | Terminal Methyl Protons (-CH₃)₂ |

Solvent: CDCl₃; Reference: TMS (0 ppm)[5]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the long, repeating chain, the signals for the innermost methylene carbons are very close in chemical shift and can be difficult to resolve, even at high field strengths.[6][7] The carbons closer to the chain ends have more distinct chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~32.1 | C-4 to C-20 |

| ~29.9 | Internal Methylene Carbons |

| ~29.6 | C-3 |

| ~22.9 | C-2 |

| ~14.3 | C-1 (Terminal Methyl Carbon) |

Solvent: CDCl₃[5]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of long-chain alkanes is as follows:

-

Sample Preparation :

-

Weigh and dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[8]

-

If any solid particles are present, filter the solution through a glass wool plug into a clean NMR tube to ensure sample homogeneity.[8]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

-

Instrument Parameters :

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a 90° pulse angle. To ensure accurate integration, especially for quantitative analysis, use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[8]

-

For ¹³C NMR : Use composite pulse decoupling to remove ¹H-¹³C coupling, resulting in a spectrum with singlets for each carbon environment.[10] A sufficient number of scans (e.g., 1000 or more) and a relaxation delay (e.g., 1-2 seconds) are typically required due to the low natural abundance of ¹³C and the long relaxation times of carbons in alkanes.[10]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and apply baseline correction to ensure accurate signal representation.[8]

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[11][12]

IR Spectroscopy Data

The key absorption bands in the IR spectrum of this compound are consistent with those of long-chain alkanes.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2950 - 2960 | C-H Stretch | Asymmetric, -CH₃ |

| 2915 - 2925 | C-H Stretch | Asymmetric, -CH₂- |

| 2870 - 2875 | C-H Stretch | Symmetric, -CH₃ |

| 2850 - 2855 | C-H Stretch | Symmetric, -CH₂- |

| 1465 - 1475 | C-H Bend | Scissoring, -CH₂- |

| 1375 - 1380 | C-H Bend | Symmetric (Umbrella), -CH₃ |

| 720 - 730 | C-H Rock | -CH₂- Rocking (characteristic of long chains, n ≥ 4) |

Source: General alkane IR data and specific spectra for this compound.[4][11][12][13][14] The presence of a split peak in the 720-730 cm⁻¹ region is typical for solid, long-chain alkanes.[15]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid Samples) :

-

KBr Pellet Method : Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Nujol Mull Method : Grind a few milligrams of this compound with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr). Note that Nujol itself has C-H absorptions that will appear in the spectrum.[13]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.[4]

-

-

Data Acquisition :

-

Place the prepared sample (KBr pellet, salt plates, or ATR unit) in the spectrometer's sample holder.

-

Record a background spectrum of the empty spectrometer (or pure KBr pellet/ATR crystal).

-

Record the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes, electron ionization (EI) is commonly used, which leads to extensive fragmentation.

Mass Spectrometry Data

The mass spectrum of this compound shows a small molecular ion peak (M⁺) at m/z 562.[1][16] The fragmentation pattern is characterized by a series of cluster ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The most abundant peaks are typically found at lower m/z values.

| m/z | Relative Intensity (%) | Assignment |

| 562 | 4.3 | [C₄₀H₈₂]⁺ (Molecular Ion) |

| 85 | 50.8 | [C₆H₁₃]⁺ Fragment |

| 71 | 71.0 | [C₅H₁₁]⁺ Fragment |

| 57 | 100.0 | [C₄H₉]⁺ Fragment (Base Peak) |

| 43 | 53.3 | [C₃H₇]⁺ Fragment |

Source: Data compiled from NIST and ChemicalBook databases.[1][16] The fragmentation of long-chain alkanes occurs along the carbon chain, with cleavage being more likely at points that form more stable secondary carbocations.[17][18]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC-MS) can be used.[5]

-

Direct Insertion : The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

GC-MS : The sample is first dissolved in a volatile solvent (e.g., hexane) and injected into the GC. The GC separates the components of the sample, and the pure compound (this compound) is then introduced into the mass spectrometer's ion source as it elutes from the column.[19]

-

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺).[20]

-

-

Mass Analysis and Detection :

-

The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. larodan.com [larodan.com]

- 4. This compound | C40H82 | CID 20149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. N-TETRACONTANE(4181-95-7) IR Spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. N-TETRACONTANE(4181-95-7) MS spectrum [chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Tetrathis compound | C44H90 | CID 23494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition Behavior of Solid Tetracontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracontane (n-C40H82) is a long-chain n-alkane that serves as a model compound for understanding the thermal behavior of more complex systems such as polymers, waxes, and lipids. Its phase transitions are of significant interest in various fields, including materials science, and are particularly relevant in the pharmaceutical industry for applications in drug delivery systems and as excipients. This technical guide provides a comprehensive overview of the solid-state phase transitions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the transition pathways.

Phase Transition Overview

Solid this compound exhibits a series of well-defined phase transitions upon heating before it melts into an isotropic liquid. These transitions involve changes in the crystal structure and molecular mobility. The primary solid phases observed are crystalline and rotator phases. Crystalline phases are characterized by a high degree of three-dimensional order, while rotator phases are intermediate states where the long-chain molecules have positional order but can rotate about their long axes.

The sequence of phase transitions upon heating can be summarized as a progression from a more ordered crystalline state to less ordered rotator phases before finally melting.

Quantitative Thermodynamic Data

The thermodynamic parameters associated with the phase transitions of this compound have been determined using techniques such as Differential Scanning Calorimetry (DSC). The following tables summarize the available quantitative data.

| Transition | Transition Temperature (°C) | Transition Temperature (K) |

| Crystal 3 → Crystal 2 | 75.35 | 348.5 |

| Crystal 2 → Crystal 1 | 78.85 | 352.0 |

| Crystal 1 → Liquid | 81.45 | 354.6 |

Table 1: Phase Transition Temperatures of n-Tetracontane.

| Transition | Enthalpy of Transition (ΔH) (kJ/mol) | Entropy of Transition (ΔS) (J/mol·K) |

| Crystal 3 → Crystal 2 | 26.9 | 77.2 |

| Crystal 2 → Crystal 1 | 35.1 | 99.7 |

| Crystal 1 → Liquid | 81.9 | 230.9 |

Table 2: Thermodynamic Data for the Phase Transitions of n-Tetracontane.

Crystal Structure of Solid Phases

-

Low-Temperature Crystalline Phase (Orthorhombic): At lower temperatures, this compound typically adopts an orthorhombic crystal structure. In this phase, the alkane chains are packed in a highly ordered, all-trans conformation.

-

High-Temperature Rotator Phase (Hexagonal): Just below the melting point, this compound transitions to a rotator phase, which often exhibits hexagonal symmetry. In this phase, the molecules maintain their layered structure, but have enough thermal energy to rotate about their long axes.

Experimental Protocols

The characterization of this compound's phase transitions relies on precise experimental methodologies. The two primary techniques employed are Differential Scanning calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of sample due to sublimation.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium. An empty, hermetically sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled heating and cooling program under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A typical program would be:

-

Heating from ambient temperature to a temperature above the melting point (e.g., 100 °C) at a constant rate (e.g., 5-10 °C/min).

-

An isothermal hold at the high temperature for a few minutes to ensure complete melting and to erase the sample's prior thermal history.

-

Cooling back to the starting temperature at a controlled rate.

-

A second heating run is often performed for data analysis.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as peaks in the DSC thermogram. The temperature of the transition is typically taken as the onset or peak of the endothermic or exothermic event, and the enthalpy of the transition is calculated from the area of the peak.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different solid phases of this compound.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared by gently grinding the material to a fine, uniform powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder. For temperature-dependent studies, a specialized heating stage is used.

-

Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam at a specific temperature corresponding to a solid phase of interest. The intensity of the diffracted X-rays is measured by a detector as it scans through a range of angles (2θ). To study the phase transitions, diffraction patterns are collected at various temperatures as the sample is heated or cooled.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings of the crystal lattice planes according to Bragg's Law. These d-spacings are then used to determine the unit cell parameters and the crystal system (e.g., orthorhombic, hexagonal) of the phase.

Conclusion

The phase transition behavior of solid this compound is a complex yet well-defined process involving multiple solid-solid transitions before melting. The presence of intermediate rotator phases is a key characteristic of long-chain n-alkanes. Understanding these transitions, supported by robust quantitative data and detailed experimental protocols, is crucial for the rational design and application of materials where this compound and similar long-chain molecules play a critical role. This guide provides a foundational understanding for researchers and professionals working with such materials.

An In-depth Technical Guide to Tetracontane Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracontane (C₄₀H₈₂), a long-chain alkane, and its vast number of structural isomers present a significant area of study with potential applications in various scientific fields, including materials science and drug development. With an estimated 62.5 trillion possible structural isomers, a comprehensive analysis of each is currently unfeasible.[1][2] This guide provides a detailed overview of the known properties of n-tetracontane, the principles governing the properties of its branched isomers, and the experimental methodologies used for their characterization. It also explores the current understanding of the biological interactions of long-chain alkanes.

Introduction to this compound and its Isomerism

This compound is a saturated hydrocarbon with the molecular formula C₄₀H₈₂.[1] The straight-chain isomer, n-tetracontane, is a waxy, white solid at room temperature.[3] The defining characteristic of this compound is its immense number of constitutional isomers, which are molecules with the same molecular formula but different structural arrangements.[2] This structural diversity arises from the various branching patterns possible along the 40-carbon chain. While n-tetracontane has a simple linear structure, its isomers can have numerous methyl, ethyl, or larger alkyl groups attached to the main carbon backbone. This vast isomeric landscape leads to a wide range of physical and chemical properties.

Physicochemical Properties of this compound Isomers

The physical properties of alkanes are heavily influenced by their molecular structure, particularly the degree of branching.

The Effect of Branching

-

Boiling Point: Straight-chain alkanes have higher boiling points than their branched isomers.[4][5][6][7] This is due to the larger surface area of linear molecules, which allows for greater van der Waals forces between them. Branching makes the molecule more compact, reducing the surface area and weakening these intermolecular forces.[5]

-

Melting Point: The effect of branching on melting point is more complex. Generally, increased branching lowers the melting point due to disruptions in the crystal lattice packing.[4] However, highly symmetrical, highly branched isomers can have unusually high melting points because they can pack more efficiently into a crystal lattice.[4]

Data on n-Tetracontane and Illustrative Branched Alkanes

Due to the sheer number of isomers, experimental data for branched this compound isomers is virtually nonexistent in the literature. To illustrate the principles of how branching affects physical properties, the following table includes data for n-tetracontane and several well-characterized, highly branched alkanes with different carbon numbers.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| n-Tetracontane | This compound | C₄₀H₈₂ | 563.08 | 80-84 | 524-528 |

| Pristane | 2,6,10,14-Tetramethylpentadecane | C₁₉H₄₀ | 268.53 | -100 | 296 |

| Phytane | 2,6,10,14-Tetramethylhexadecane | C₂₀H₄₂ | 282.55 | - | 301.41 |

| Squalane | 2,6,10,15,19,23-Hexamethyltetracosane | C₃₀H₆₂ | 422.81 | -38 | ~350 |

| 2,3,4,5-Tetramethylhexane | 2,3,4,5-Tetramethylhexane | C₁₀H₂₂ | 142.28 | -12.59 | 156.2 |

Note: Data for n-tetracontane sourced from multiple references.[1][3][8][9][10][11][12] Data for Pristane sourced from PubChem and Wikipedia.[13][14] Data for Phytane sourced from Wikipedia and other sources.[11][15] Data for Squalane sourced from multiple references.[1][2][10][16] Data for 2,3,4,5-Tetramethylhexane sourced from LookChem and PubChem.[17][18]

Experimental Protocols

The characterization of this compound and its isomers relies on a suite of analytical and synthetic techniques.

Synthesis of Branched-Chain Alkanes

The synthesis of specific, highly branched long-chain alkanes is a significant challenge in organic chemistry. One established method for the formation of unsymmetrical alkanes is the Corey-House synthesis .

Example Protocol: Synthesis of 2,2,4,5-Tetramethylhexane (Illustrative)

This protocol is based on the principles of the Corey-House synthesis.

-

Preparation of the Gilman Reagent (Lithium Diisopropylcuprate):

-

Dissolve two equivalents of isopropyl lithium in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add one equivalent of copper(I) iodide (CuI) to the solution with stirring. Allow the mixture to warm slightly to form the lithium diisopropylcuprate solution.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent, slowly add one equivalent of 1-bromo-2,2-dimethylpropane (neopentyl bromide) dissolved in the same anhydrous ether solvent.

-

Maintain the reaction at a low temperature initially and then allow it to slowly warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude product (2,2,4,5-tetramethylhexane) by fractional distillation or preparative gas chromatography.

-

Physicochemical Characterization

-

Sample Preparation: Finely powder the solid alkane sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[19]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[9]

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[19]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[2]

GC-MS is a powerful technique for separating and identifying the components of a mixture, which would be essential for analyzing a sample containing various this compound isomers.

-

Sample Preparation: Dissolve the alkane sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector of the gas chromatograph.

-

Column: Use a capillary column with a non-polar stationary phase suitable for high-boiling point hydrocarbons.

-

Oven Program: Program the oven temperature to ramp from a lower temperature to a high temperature (e.g., 50°C to 350°C) at a controlled rate to separate the isomers based on their boiling points and interaction with the stationary phase.

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component.

-

-

Data Analysis: The retention time from the chromatogram and the fragmentation pattern in the mass spectrum are used to identify the different isomers. Branched alkanes often show characteristic fragmentation patterns with prominent peaks corresponding to stable carbocations formed at the branching points.[20]

Biological Activity and Interactions

Long-chain alkanes, including this compound isomers, are generally considered to have low biological reactivity due to the inertness of C-C and C-H bonds.[5][7] However, they are not biologically inert and can interact with biological systems in several ways.

Interaction with Cell Membranes

Long-chain alkanes are lipophilic and can intercalate into the hydrophobic core of cell membranes. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and bending rigidity.[21][22][23] Studies have shown that the presence of alkanes like squalane can stabilize model membranes at higher temperatures.[21][23] These interactions can, in turn, affect the function of membrane-bound proteins.

Metabolism of Alkanes

Certain microorganisms possess enzymatic machinery to metabolize alkanes, using them as a source of carbon and energy. The aerobic degradation of n-alkanes typically proceeds through a terminal oxidation pathway.

Key Steps in Aerobic Alkane Degradation: [8][9][24]

-

Hydroxylation: The terminal methyl group of the alkane is hydroxylated to a primary alcohol by an alkane monooxygenase enzyme.

-

Oxidation to Aldehyde: The primary alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Fatty Acid: The aldehyde is further oxidized to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase.

-

β-Oxidation: The resulting fatty acid enters the β-oxidation pathway to be broken down into acetyl-CoA units, which can then enter central metabolic pathways like the citric acid cycle.

Branched-chain alkanes can also be metabolized, though the pathways are more complex and can involve subterminal oxidation.

Visualizations

Diagrams of Logical Relationships and Workflows

Caption: Relationship between the molecular formula of this compound and its isomers.

Caption: General experimental workflow for the synthesis and characterization of an alkane isomer.

Caption: Aerobic degradation pathway of n-alkanes in microorganisms.

Conclusion and Future Directions

The study of this compound isomers is a field rich with complexity and opportunity. While the properties of n-tetracontane are reasonably well-documented, the vast majority of its branched isomers remain unexplored. This technical guide has outlined the fundamental principles that govern the properties of these isomers and the experimental techniques required for their investigation. Future research, aided by computational modeling and advanced analytical techniques, may begin to unravel the specific properties and potential applications of a wider range of this compound isomers. For drug development professionals, understanding how these long-chain alkanes interact with and modify cell membranes could open new avenues for designing novel drug delivery systems or modulators of membrane protein function.

References

- 1. Squalane - Wikipedia [en.wikipedia.org]

- 2. Squalane | CAS#:111-01-3 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. library.islamiconomic.or.id [library.islamiconomic.or.id]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkanes and Their Variations [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Phytane - Wikiwand [wikiwand.com]

- 12. benchchem.com [benchchem.com]